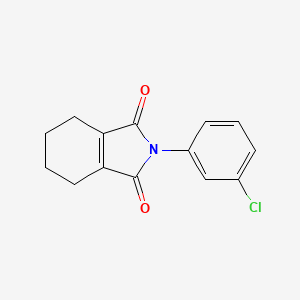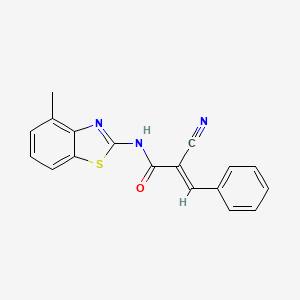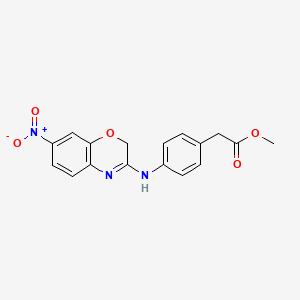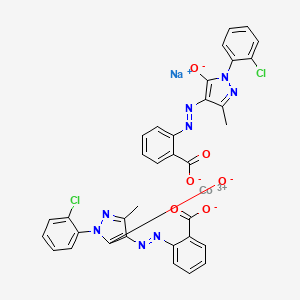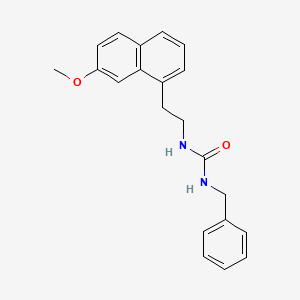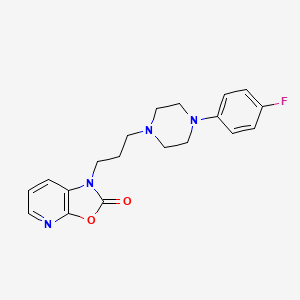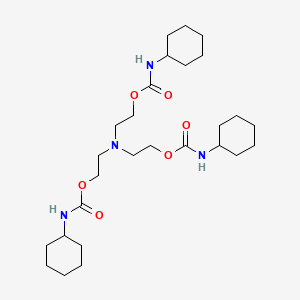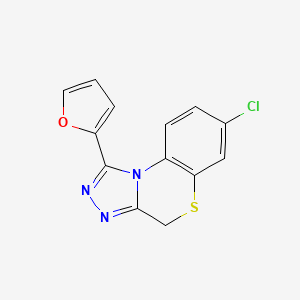
Cyanthiwigin D
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of cyanthiwigin D involves several key steps, including double catalytic enantioselective alkylation and Tsuji-Wacker oxidation . The synthetic strategy typically begins with the preparation of a bis(β-keto ester) intermediate, which undergoes double catalytic enantioselective allylic alkylation to establish the necessary stereocenters . This is followed by an aldehyde-selective Tsuji-Wacker oxidation to form the penultimate aldehyde intermediate . The final steps involve further functional group transformations to yield this compound .
化学反应分析
Cyanthiwigin D undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include palladium catalysts for enantioselective alkylation and oxidizing agents for Tsuji-Wacker oxidation . The major products formed from these reactions are intermediates that retain the tricyclic core structure of this compound while introducing functional groups necessary for further transformations .
科学研究应用
In chemistry, it serves as a model compound for the development of new synthetic methodologies . In biology and medicine, cyanthiwigin D and related compounds have shown promise as antimicrobial agents, antineoplastic agents, and stimulators of nerve growth factor synthesis . Additionally, this compound has been investigated for its potential use in industry, particularly in the development of new pharmaceuticals .
作用机制
The biological activity of cyanthiwigin D is attributed to its ability to interact with specific molecular targets and pathways. For example, this compound has been shown to act as a κ-opioid receptor agonist, which may contribute to its antineoplastic and neurotrophic effects . The compound’s complex tricyclic structure allows it to engage in specific interactions with these targets, leading to the observed biological activities .
相似化合物的比较
Cyanthiwigin D is part of a larger family of cyanthiwigin compounds, which include cyanthiwigin B, C, F, and G . These compounds share a common tricyclic core structure but differ in the functional groups attached to this core . This compound is unique in its specific arrangement of functional groups, which contributes to its distinct biological activities . Other similar compounds include cyanthiwigin U, W, and Z, which have been synthesized using similar methodologies .
属性
CAS 编号 |
150999-00-1 |
|---|---|
分子式 |
C20H32O2 |
分子量 |
304.5 g/mol |
IUPAC 名称 |
(3S,3aR,4S,5aR,10aR,10bS)-3a,5a,8-trimethyl-1-propan-2-yl-3,4,5,6,9,10,10a,10b-octahydrocyclohepta[e]indene-3,4-diol |
InChI |
InChI=1S/C20H32O2/c1-12(2)14-10-16(21)20(5)17(22)11-19(4)9-8-13(3)6-7-15(19)18(14)20/h8,10,12,15-18,21-22H,6-7,9,11H2,1-5H3/t15-,16+,17+,18-,19-,20+/m1/s1 |
InChI 键 |
CVOCSQYDXAWTQO-YRIPFXIYSA-N |
手性 SMILES |
CC1=CC[C@@]2(C[C@@H]([C@@]3([C@H](C=C([C@@H]3[C@H]2CC1)C(C)C)O)C)O)C |
规范 SMILES |
CC1=CCC2(CC(C3(C(C=C(C3C2CC1)C(C)C)O)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



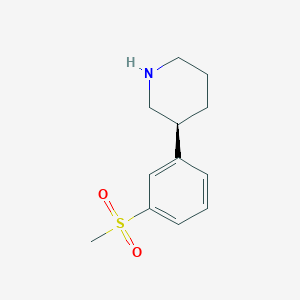
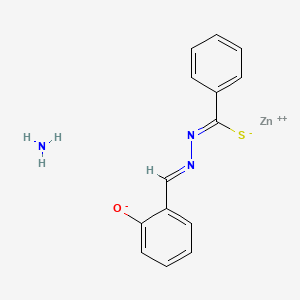
![[(3S,3aR,6S,6aS)-3-[4-[3-(5,6-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15185905.png)
